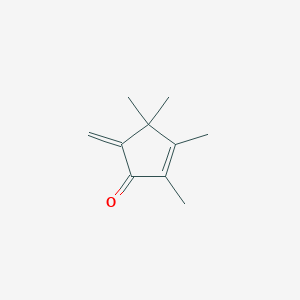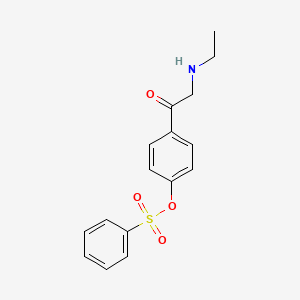![molecular formula C15H18O3 B14183053 4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one CAS No. 915287-57-9](/img/structure/B14183053.png)
4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one is a hybrid molecule formed from eugenol and a chalcone. This compound is synthesized via cross olefin metathesis and is characterized by its unique structure, which combines the properties of both eugenol and chalcone . Eugenol is a major component of clove oil and is known for its antibacterial properties .
Méthodes De Préparation
The synthesis of 4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one involves the use of Grubbs II catalyst in a cross olefin metathesis reaction. The reaction takes place at the allyl groups of eugenol and chalcone, resulting in the formation of the desired hybrid molecule . The reaction conditions are typically mild, and the process is tolerant to a wide range of organic functional groups, making it an efficient method for synthesizing hybrid molecules .
Analyse Des Réactions Chimiques
4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s antibacterial properties make it a candidate for developing new antimicrobial agents.
Medicine: Its potential therapeutic effects are being explored in drug discovery programs.
Mécanisme D'action
The mechanism of action of 4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one involves its interaction with bacterial cell membranes, leading to disruption and eventual cell death. The eugenol component is known to target the lipid bilayer of bacterial membranes, increasing permeability and causing leakage of cellular contents .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one include other eugenol derivatives and chalcone hybrids. These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. For example, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate is another hybrid molecule synthesized via a similar method but with different starting materials and functional groups . The uniqueness of this compound lies in its combination of eugenol and chalcone, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
915287-57-9 |
|---|---|
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
4-(4-but-2-enoxy-3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-5-10-18-14-9-8-13(7-6-12(2)16)11-15(14)17-3/h4-9,11H,10H2,1-3H3 |
Clé InChI |
SIRMZSQYOMXOBI-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC1=C(C=C(C=C1)C=CC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)




![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)

![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)


![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
